molecular formula C11H12N2O2 B2491818 3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287273-08-7

3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2491818
CAS RN: 2287273-08-7
M. Wt: 204.229
InChI Key: GRNWYMAMFCQJSB-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes (BCPs) are desirable building blocks for medicinal chemistry . They have been demonstrated to be bioisosteres of the phenyl ring . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .


Molecular Structure Analysis

BCPs have emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . They can provide a well-defined, rigid framework upon which to append substituents, but retain the pharmacological benefits of being aliphatic .


Chemical Reactions Analysis

The conversion of the readily available BCP substructure to a wide range of poly-substituted BCPs using imine photochemistry has been reported . This is the first reported method to convert the BCP skeleton to the bicyclo[3.1.1]heptane skeleton .


Physical And Chemical Properties Analysis

Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, Fsp3, has been found to make a lead oral drug compound “more developable” . Multiple research groups have documented the increased or equal solubility, potency, and metabolic stability of lead compounds that can be achieved through such bioisosteric replacements .

properties

IUPAC Name

3-(2-nitrophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-11-5-10(6-11,7-11)8-3-1-2-4-9(8)13(14)15/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNWYMAMFCQJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine

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